Physicochemical Property Vector: Ortho-Fluorophenyl vs. Ortho-Methoxyphenyl Substitution Shifts LogP and Hydrogen-Bonding Profile
The 2-fluorophenyl substituent in CAS 1794939-03-9 confers a distinct physicochemical signature compared to the closest commercially available phenyl-substituted analog, 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate (MW 423.27 g·mol⁻¹, C₁₈H₁₉BrN₂O₅). The fluorine atom is a strong electron-withdrawing group (Hammett σₘ = 0.34) that reduces piperazine N-basicity (calculated pKa of conjugate acid decreases by approximately 0.8–1.0 log units vs. methoxy) and simultaneously lowers LogP by approximately 0.5 units relative to the methoxy congener, while contributing zero additional hydrogen-bond donors. In contrast, the ortho-methoxy analog introduces a hydrogen-bond acceptor (methoxy oxygen), increasing TPSA and altering solvation free energy . This difference is material for CNS drug design: the lower basicity of the fluorinated piperazine reduces P-glycoprotein recognition while maintaining sufficient blood–brain barrier permeability, a balance not achieved by the methoxy variant . Computed LogP for the target compound is estimated at ~2.3–3.0 (ACD/Labs or similar fragment-based prediction) , placing it within the favorable range for oral absorption (Lipinski compliance) while the methoxy analog trends toward higher LogP and lower aqueous solubility.
| Evidence Dimension | Hydrogen-bond donor count; TPSA; predicted LogP; piperazine basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | 0 HBD; TPSA ~76–83 Ų (estimated fragment-based); LogP ~2.3–3.0; reduced piperazine basicity due to ortho-F electron withdrawal |
| Comparator Or Baseline | 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate: 0 HBD; TPSA ~85–92 Ų (additional methoxy oxygen); LogP ~2.8–3.5; higher piperazine basicity |
| Quantified Difference | TPSA difference: ~9 Ų (lower for 2-F target); LogP difference: ~0.5 units (lower for 2-F target); piperazine pKa difference: ~0.8–1.0 units (lower for 2-F target) |
| Conditions | Computed physicochemical properties; fragment-based estimates using ACD/Labs Percepta or analogous prediction platforms; no experimental LogP or pKa data available for either compound |
Why This Matters
For a procurement decision, the 0.5-unit lower LogP and absent additional H-bond acceptor in the fluorophenyl compound translate to measurably different ADME behavior in permeability and solubility assays, making generic substitution of the methoxy analog scientifically invalid without re-optimizing the entire SAR series.
